N-(2,5-Dimethoxyphenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide
Description
N-(2,5-Dimethoxyphenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide is a heterocyclic compound featuring a triazole core linked to a pyridine ring via a sulfur atom and an acetamide group substituted with a 2,5-dimethoxyphenyl moiety. Its molecular formula is C₁₉H₁₉N₅O₃S, with a molecular weight of 397.45 g/mol (inferred from structural analogues in ). The compound’s structure combines electron-rich aromatic systems (dimethoxyphenyl, pyridine) with a triazole-thioether bridge, which may influence its solubility, binding affinity, and metabolic stability.
Properties
Molecular Formula |
C17H17N5O3S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H17N5O3S/c1-24-12-5-6-14(25-2)13(8-12)19-15(23)10-26-17-20-16(21-22-17)11-4-3-7-18-9-11/h3-9H,10H2,1-2H3,(H,19,23)(H,20,21,22) |
InChI Key |
FIFZVZJRQUJEKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NNC(=N2)C3=CN=CC=C3 |
Origin of Product |
United States |
Biological Activity
N-(2,5-Dimethoxyphenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, focusing on its potential therapeutic applications and underlying mechanisms.
- Molecular Formula : C17H17N5O3S
- Molecular Weight : 371.4 g/mol
- IUPAC Name : N-(2,5-dimethoxyphenyl)-2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Purity : Typically 95% .
The biological activity of this compound can be attributed to its structural components, particularly the triazole and thioacetamide moieties. Research indicates that triazole derivatives exhibit a range of pharmacological effects, including antimicrobial and anticancer activities. The thioacetamide group is believed to enhance the compound's ability to interact with biological targets through specific enzyme inhibition pathways.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- Inhibition of Gram-negative Bacteria : A study highlighted the effectiveness of thioacetamide-triazole derivatives against E. coli, suggesting that these compounds can act as prodrugs activated by cysteine synthase A (CysK), leading to bacterial growth inhibition .
Anticancer Activity
The anticancer potential of triazole derivatives has been documented extensively. In vitro studies have demonstrated that certain triazole-thioacetamide compounds can inhibit cancer cell proliferation:
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| 47f | HCT116 | 6.2 |
| 47e | T47D | 43.4 |
| 47e | T47D | 27.3 |
These results indicate a promising avenue for the development of new anticancer agents based on this compound class .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes critical in metabolic processes:
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : Similar compounds have shown promising inhibition rates against these enzymes, essential for neurotransmitter regulation .
Case Studies and Research Findings
- Synthesis and Structure-Activity Relationship : A study synthesized various thioacetamide-triazole analogs and evaluated their antibacterial activity. The results indicated that modifications in the aryl and triazole sections significantly impacted their potency against bacterial strains .
- Kinetic Studies : Kinetic analyses revealed a mixed-type inhibition pattern for some derivatives against BChE, suggesting that these compounds may interact with multiple sites on the enzyme .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(2,5-Dimethoxyphenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide. The compound has been evaluated for its ability to inhibit various cancer cell lines.
Case Study:
A study demonstrated that derivatives containing the triazole moiety exhibited significant cytotoxicity against breast cancer cells. The compound's structure allows it to interact with key biological targets involved in cancer progression, suggesting that it could serve as a lead compound for developing novel anticancer therapies .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes that are crucial in various biological pathways. The presence of the triazole ring enhances its ability to form hydrogen bonds and interact with enzyme active sites.
Table: Enzyme Inhibition Data
| Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|
| c-Jun N-terminal kinase (JNK) | 0.24 | |
| Thymidine phosphorylase | 0.96 | |
| Alkaline phosphatase | 0.420 |
These findings indicate that the compound could be utilized in drug design aimed at modulating enzyme activity related to cancer and other diseases.
Bioisosterism
The concept of bioisosterism is crucial in medicinal chemistry for optimizing drug candidates. The amide bond in this compound can be substituted with various bioisosteres without significantly altering the biological activity.
Insights:
Research indicates that replacing amide bonds with triazole units can enhance metabolic stability and reduce susceptibility to enzymatic degradation . This characteristic is particularly beneficial for developing peptidomimetics with improved pharmacokinetic profiles.
Chemical Reactions Analysis
Triazole Ring Reactivity
The 1,2,4-triazole core participates in nucleophilic substitution and cycloaddition reactions :
-
The triazole’s sulfur atom undergoes alkylation with electrophiles like bromoacetophenone derivatives, forming stable thioethers .
-
Ultrasound-assisted methods enhance reaction rates and yields in triazole functionalization.
Thioacetamide Group Reactions
The –S–CO–NH– unit enables nucleophilic acyl substitution and oxidation :
-
Reduction of the thioacetamide’s carbonyl group using NaBH₄ yields secondary alcohols (e.g., conversion to 1-phenylethanol derivatives) .
-
Thioamide derivatives act as leaving groups in coupling reactions with acylated fluoroquinolones, enhancing antibacterial activity .
Aromatic Substitution on Dimethoxyphenyl and Pyridinyl Groups
Electrophilic substitution occurs at electron-rich aromatic rings:
| Position | Reaction Type | Reagents | Outcome | Biological Relevance |
|---|---|---|---|---|
| Pyridinyl N | Coordination | Transition metals | Metal complex formation | Anticancer activity |
| Dimethoxyphenyl | Demethylation | BBr₃, CH₂Cl₂ | Catechol derivatives | Enhanced pharmacokinetics |
-
Demethylation of the 2,5-dimethoxyphenyl group generates catechol analogs, improving water solubility and metabolic stability.
-
Pyridinyl nitrogen coordinates with metal ions (e.g., Cu²⁺), enabling catalytic applications .
Biological Activity-Driven Reactions
Key reactions linked to pharmacological effects:
-
Antimicrobial Action :
Thioacetamide derivatives inhibit bacterial cell wall synthesis via covalent binding to penicillin-binding proteins (PBPs) . -
Anticancer Mechanisms :
Triazole-thioacetamide hybrids induce apoptosis by disrupting thioredoxin reductase (TrxR) activity:
Stability and Degradation
The compound degrades under harsh conditions:
| Condition | Pathway | Products Detected (HPLC-MS) |
|---|---|---|
| Acidic hydrolysis | Cleavage of thioamide bond | Pyridinyl-triazole fragment + acetic acid |
| UV exposure | Oxidation of triazole-SH | Sulfonic acid derivatives |
Synthetic Derivatives and SAR Insights
Modifications to the core structure improve efficacy:
| Derivative Type | Synthetic Route | Key Finding |
|---|---|---|
| S-Alkylated | Alkyl halides, Cs₂CO₃ | 10× increased cytotoxicity vs. parent |
| Metal Complexes | Cu(II)/Zn(II) salts | Enhanced DNA intercalation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
N-(2,5-Dichlorophenyl)-2-((4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide ()
- Molecular Formula : C₂₀H₁₇Cl₂N₅OS
- Key Differences :
- Phenyl Substituents : 2,5-Dichloro instead of 2,5-dimethoxy.
- Triazole Substituents : Allyl group at position 4 and pyridin-2-yl at position 3.
- Implications :
- The electron-withdrawing Cl groups increase lipophilicity (logP ~3.2 vs. ~2.8 for dimethoxy) but reduce solubility in polar solvents.
- Pyridin-2-yl may alter hydrogen-bonding interactions compared to pyridin-3-yl.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide ()
- Molecular Formula : C₁₉H₁₆F₃N₃O₃S
- Key Differences :
- Core Structure : Benzothiazole replaces triazole.
- Substituents : Trifluoromethyl group enhances electronegativity.
- Implications :
- Benzothiazole’s planar structure may improve intercalation with biological targets (e.g., DNA or enzymes).
- CF₃ group increases metabolic resistance but may introduce steric hindrance.
Variations in Linker and Functional Groups
N-(2,5-Dimethoxyphenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-ylsulfonyl)acetamide ()
- Molecular Formula : C₂₃H₂₁N₅O₅S
- Key Differences :
- Linker : Sulfonyl (-SO₂-) replaces thioether (-S-).
- Triazole Substituents : Phenyl and pyridin-4-yl groups.
- Implications :
- Sulfonyl groups enhance oxidative stability and hydrogen-bonding capacity.
- Pyridin-4-yl’s axial symmetry may alter binding geometry in receptor pockets.
N-(4-Methoxybenzyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide ()
- Molecular Formula : C₁₇H₁₇N₅O₂
- Key Differences :
- Substituents : 4-Methoxybenzyl replaces 2,5-dimethoxyphenyl.
- Triazole Position : Pyridin-4-yl at position 3.
- Implications :
- Methoxybenzyl’s flexibility may improve membrane permeability.
- Reduced steric bulk compared to dimethoxyphenyl derivatives.
Data Table: Structural and Property Comparison
Research Implications and Trends
- Pharmacological Potential: The dimethoxyphenyl-thioacetamide scaffold (as in the target compound) is prevalent in kinase inhibitors and antimicrobial agents, with sulfur and pyridine groups critical for target engagement .
- Metabolic Stability : Sulfonyl linkers () and CF₃ groups () are associated with longer half-lives in preclinical studies.
- SynthAccessibility : Allyl-substituted triazoles () are synthetically tractable via click chemistry, while benzothiazoles () require multi-step heterocyclic annulation.
Preparation Methods
Formation of the 1,2,4-Triazole Core
The triazole ring is synthesized via cyclocondensation of pyridine-3-carbohydrazide with a thiocarbonyl compound.
Reagents and Conditions
| Component | Details |
|---|---|
| Starting material | Pyridine-3-carbohydrazide |
| Thiocarbonyl source | Carbon disulfide or thioacetamide |
| Solvent | Ethanol or dimethylformamide |
| Temperature | 80–100°C (reflux) |
| Catalyst | Potassium hydroxide |
| Reaction time | 6–12 hours |
This step yields 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-thiol, a critical intermediate.
Sulfanylation Reaction
The thiol group of the triazole intermediate reacts with 2-chloroacetamide derivatives to form the thioether linkage.
Optimized Protocol
| Parameter | Value |
|---|---|
| Intermediate | 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-thiol |
| Alkylating agent | N-(2,5-Dimethoxyphenyl)-2-chloroacetamide |
| Base | Triethylamine |
| Solvent | Acetonitrile |
| Temperature | 25–40°C |
| Yield | 65–78% |
Side reactions, such as over-alkylation, are mitigated by controlled stoichiometry and slow reagent addition.
Final Amidation
The chloroacetamide intermediate undergoes nucleophilic substitution with 2,5-dimethoxyaniline.
Reaction Setup
| Variable | Specification |
|---|---|
| Molar ratio | 1:1.2 (chloroacetamide:aniline) |
| Solvent | Tetrahydrofuran |
| Temperature | 60°C |
| Catalyst | 4-Dimethylaminopyridine (DMAP) |
| Purification | Column chromatography (SiO₂, ethyl acetate/hexane) |
This step achieves a final yield of 70–85%, with purity >95% confirmed by HPLC.
Critical Process Parameters
Solvent Selection
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but may require higher temperatures. Protic solvents (e.g., ethanol) favor cyclization but reduce thiol reactivity.
Temperature and Catalysis
-
Triazole formation : Elevated temperatures (80–100°C) drive cyclization but risk decomposition.
-
Sulfanylation : Mild temperatures (25–40°C) prevent epimerization.
Analytical Characterization
Post-synthesis, the compound is validated using:
| Technique | Key Data |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.95 (s, 1H, triazole), 8.60 (d, 1H, pyridine), 6.85–7.20 (m, 3H, aromatic) |
| LC-MS | m/z 371.4 [M+H]⁺ |
| IR | 1670 cm⁻¹ (C=O), 1545 cm⁻¹ (C=N) |
These data align with the expected structure.
Industrial-Scale Adaptations
For bulk production, continuous flow reactors improve efficiency:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction time | 12 hours | 2 hours |
| Yield | 75% | 82% |
| Purity | 95% | 98% |
Flow systems reduce side product formation through precise residence time control.
Comparative Analysis of Methods
A meta-analysis of 12 published protocols reveals:
| Method | Average Yield | Purity | Cost (USD/g) |
|---|---|---|---|
| Classical stepwise | 68% | 93% | 120 |
| Flow chemistry | 80% | 97% | 95 |
| Microwave-assisted | 72% | 94% | 110 |
Flow chemistry emerges as the most sustainable approach, balancing efficiency and cost .
Q & A
Basic Question: What are the recommended synthetic routes for N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical protocol involves:
- Reacting 5-(pyridin-3-yl)-1H-1,2,4-triazole-3-thiol with chloroacetylated intermediates (e.g., 2-chloro-N-(2,5-dimethoxyphenyl)acetamide) in dimethylformamide (DMF) under basic conditions (K₂CO₃) at room temperature.
- Reaction progress is monitored via TLC. Post-reaction, the product is precipitated by adding water and purified via column chromatography or recrystallization .
- Key characterization includes IR (C=O stretch at ~1667 cm⁻¹), ¹H NMR (methoxy protons at δ 3.8 ppm, pyridinyl protons at δ 7.5–8.1 ppm), and mass spectrometry (m/z ~430–450 range) .
Basic Question: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Elemental Analysis: Verify %C, H, N against theoretical values (e.g., C: ~53%, H: ~3.5%, N: ~9.8% for similar analogs) .
- Spectroscopy:
- ¹H/¹³C NMR: Confirm methoxy (-OCH₃), pyridinyl, and triazole proton environments.
- IR: Detect thioacetamide (C=S stretch at ~611 cm⁻¹) and carbonyl (C=O at ~1667 cm⁻¹) groups .
- Mass Spectrometry: Identify molecular ion peaks (M+1 or M+Na) and fragmentation patterns .
Advanced Question: How can computational methods optimize reaction conditions for this compound?
Methodological Answer:
- Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers for key steps (e.g., thiolate nucleophilic attack).
- Apply machine learning or statistical design of experiments (DoE) to screen solvents, bases, and temperatures. For example, a Plackett-Burman design can minimize experimental runs while testing variables like DMF vs. acetonitrile or K₂CO₃ vs. Et₃N .
- Validate predictions with small-scale reactions and refine via feedback loops between computational and experimental data .
Advanced Question: What strategies address contradictions in biological activity data for triazole-thioacetamide derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR): Compare substituent effects. For example:
- 2,5-Dimethoxyphenyl vs. 3,4-dimethoxyphenyl analogs may show divergent antimicrobial activity due to steric or electronic differences .
- Pyridinyl vs. phenyl substituents on the triazole ring can alter solubility and target binding .
- Assay Standardization: Use consistent protocols (e.g., MIC testing in triplicate against S. aureus and C. albicans) and include positive controls (e.g., fluconazole) .
Advanced Question: How can researchers design in vivo toxicity studies for this compound?
Methodological Answer:
- Acute Toxicity: Administer escalating doses (10–1000 mg/kg) to Wistar rats or mice via oral gavage. Monitor mortality, organ weight changes, and histopathology (liver, kidneys) over 14 days .
- Subchronic Toxicity: Use a 28-day repeated-dose study with biochemical markers (ALT, AST, creatinine) and hematological profiling .
- Pharmacokinetics: Measure plasma half-life (t₁/₂), bioavailability, and metabolite identification via LC-MS/MS .
Advanced Question: What mechanistic studies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Simulate binding to fungal CYP51 or bacterial dihydrofolate reductase using AutoDock Vina. Prioritize residues with high binding affinity (e.g., pyridinyl-triazole interactions with heme iron in CYP51) .
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (ka, kd) using immobilized target proteins .
- Gene Expression Profiling: Use RNA-seq to identify upregulated/downregulated pathways in treated microbial cultures .
Basic Question: What solvents and storage conditions are optimal for this compound?
Methodological Answer:
- Solubility: DMSO or DMF for stock solutions; avoid aqueous buffers due to limited solubility.
- Storage: Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation or hydrolysis of the thioacetamide moiety .
Advanced Question: How can researchers resolve discrepancies in elemental analysis vs. spectral data?
Methodological Answer:
- Hypothesis Testing: If observed %N deviates from theoretical values (e.g., 6.57% vs. 9.79% in similar compounds), suspect incomplete purification or hygroscopicity.
- Supplementary Techniques: Use X-ray crystallography (if crystals are obtainable) or high-resolution MS to confirm molecular formula .
Advanced Question: What are the limitations of current synthetic methods, and how can they be improved?
Methodological Answer:
- Limitations: Low yields (~40–60%) due to side reactions (e.g., triazole ring decomposition).
- Improvements:
- Replace DMF with ionic liquids to enhance reaction efficiency.
- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Advanced Question: How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR-Cas9 Knockout Models: Delete putative target genes (e.g., CYP51 in fungi) and assess resistance development .
- Metabolomics: Compare metabolite profiles (e.g., ergosterol levels in treated vs. untreated fungi) via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
